molecular formula C15H17NO5 B6286679 Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate CAS No. 2306274-66-6

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate

Cat. No.: B6286679
CAS No.: 2306274-66-6
M. Wt: 291.30 g/mol
InChI Key: LURCEUQCNZXDMS-UHFFFAOYSA-N
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Description

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate is a complex organic compound that belongs to the class of cyclobutanecarboxylates This compound is characterized by the presence of a benzyloxycarbonylamino group and an ethyl ester group attached to a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with ethyl chloroformate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with benzyl chloroformate and an amine to introduce the benzyloxycarbonylamino group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutanone ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(benzyloxycarbonylamino)-2-oxo-cyclobutanecarboxylate
  • Ethyl 1-(benzyloxycarbonylamino)-4-oxo-cyclobutanecarboxylate
  • Ethyl 1-(benzyloxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

Uniqueness

Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate is unique due to the specific positioning of the benzyloxycarbonylamino group and the ketone group on the cyclobutanone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-20-13(18)15(8-12(17)9-15)16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURCEUQCNZXDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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